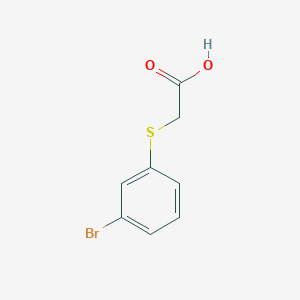

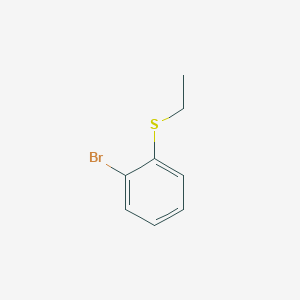

(3-Bromo-phenylsulfanyl)-acetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

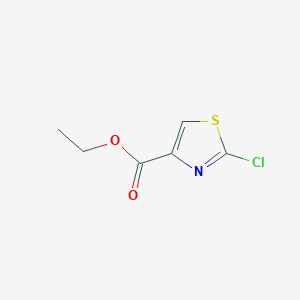

“(3-Bromo-phenylsulfanyl)-acetic acid” is a chemical compound with the molecular formula C8H7BrO2S and a molecular weight of 247.109 .

Synthesis Analysis

The synthesis of “this compound” involves several steps. The process starts with 3-bromothiophenol, which is added to a solution of sodium hydroxide in water. Then, 2-chloroacetic acid is added dropwise to the reaction solution. After stirring at room temperature for 30 minutes, the mixture is stirred at reflux for 1 hour and 30 minutes. Once the reaction is completed, the mixture is cooled to room temperature, acidified to pH 1 with 2 mol hydrochloric acid, and extracted with acetic acid. The organic layer is then separated to remove moisture with magnesium sulfate and concentrated under reduced pressure to obtain the intermediate .Molecular Structure Analysis

The molecular structure of “this compound” consists of a phenyl ring (benzene ring) attached to a sulfanyl group and an acetic acid group. The phenyl ring carries a bromine atom at the 3rd position .Scientific Research Applications

Regio- and Stereoselective Addition

The compound has been utilized in the regio- and stereoselective addition of carbon nucleophiles, showcasing its role in the synthesis of complex organic molecules. For example, its derivative, trifluoromethyl phenylsulfanyl acetylene, reacted with carbanions to produce furans, demonstrating its applicability in creating substances with potential pharmaceutical uses (Jiang, Zhang, & Xiong, 2002).

Synthesis of Novel Oxazol-5(4H)-ones

Research on the synthesis of new oxazol-5(4H)-ones from derivatives of (3-Bromo-phenylsulfanyl)-acetic acid has shown potential for developing compounds with antimicrobial and cytotoxic properties. This underscores the importance of this compound derivatives in the search for new pharmacologically active compounds (Rosca, 2020).

Structural and Electronic Studies

The structural and electronic properties of 3-Bromo Phenyl Acetic acid have been extensively studied through various spectroscopic and theoretical methods, providing insights into its reactivity, electronic properties, and potential as an amidase inhibitor. These studies are essential for understanding the fundamental properties of the compound and exploring its potential applications in biological contexts (Rahuman et al., 2020).

Photochromic and Acetate Sensing Properties

Investigations into the photochromic properties of sulfur-incorporated 3-acylcoumarins, derived from this compound, have revealed their potential in selective sensing applications. This highlights the versatility of this compound derivatives in developing materials with specific sensing capabilities (Rao & Desai, 2014).

properties

IUPAC Name |

2-(3-bromophenyl)sulfanylacetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrO2S/c9-6-2-1-3-7(4-6)12-5-8(10)11/h1-4H,5H2,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNNRBTRSXFWJTG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)SCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601297896 |

Source

|

| Record name | 2-[(3-Bromophenyl)thio]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601297896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

3996-39-2 |

Source

|

| Record name | 2-[(3-Bromophenyl)thio]acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3996-39-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[(3-Bromophenyl)thio]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601297896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-(1-Adamantyl)phenyl]hydrazine hydrochloride](/img/structure/B1338759.png)

![2-Methyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one](/img/structure/B1338760.png)